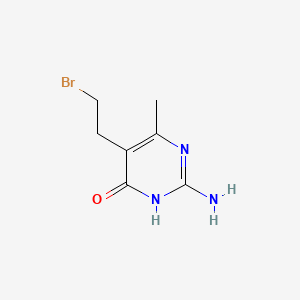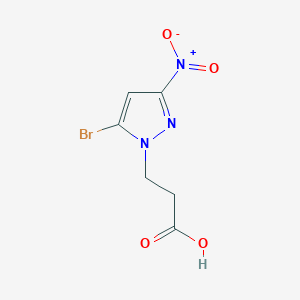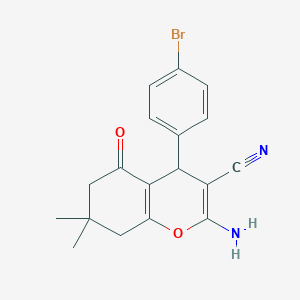
2-hexyl-N,N'-bis(1-phenylethyl)propanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide is a complex organic compound characterized by its unique molecular structure. This compound contains 63 atoms, including 34 hydrogen atoms, 25 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms
Vorbereitungsmethoden
The synthesis of 2-hexyl-N,N’-bis(1-phenylethyl)propanediamide typically involves a multi-step process. The synthetic routes and reaction conditions can vary, but generally, the preparation involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include hexylamine, phenylethylamine, and propanediamide.
Reaction Conditions: The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out under controlled temperatures and pressures.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule. Common reagents for substitution reactions include halogens and alkylating agents.
Hydrolysis: Hydrolysis reactions involve the breaking of chemical bonds in the presence of water, leading to the formation of smaller fragments or new compounds.
Wissenschaftliche Forschungsanwendungen
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-hexyl-N,N’-bis(1-phenylethyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-hexyl-N,N’-bis(1-phenylethyl)propanediamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N,N’-bis(1-phenylethyl)propanediamide: This compound lacks the hexyl group, which may result in different chemical properties and applications.
2-hexyl-N,N’-bis(1-phenylethyl)butanediamide: This compound has a butane backbone instead of a propane backbone, leading to variations in its chemical behavior.
2-hexyl-N,N’-bis(1-phenylethyl)ethanediamide: This compound has an ethane backbone, which may affect its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C25H34N2O2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-hexyl-N,N'-bis(1-phenylethyl)propanediamide |
InChI |
InChI=1S/C25H34N2O2/c1-4-5-6-13-18-23(24(28)26-19(2)21-14-9-7-10-15-21)25(29)27-20(3)22-16-11-8-12-17-22/h7-12,14-17,19-20,23H,4-6,13,18H2,1-3H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
LAZUKGYTJHECKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)NC(C)C1=CC=CC=C1)C(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)



![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)



